molecular formula C8H8F2N2O B8558687 5-amino-2,4-difluoro-N-methylbenzamide

5-amino-2,4-difluoro-N-methylbenzamide

Cat. No.: B8558687
M. Wt: 186.16 g/mol
InChI Key: YYPDETPSKQJSOB-UHFFFAOYSA-N
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Description

5-amino-2,4-difluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H8F2N2O and its molecular weight is 186.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

5-amino-2,4-difluoro-N-methylbenzamide

InChI

InChI=1S/C8H8F2N2O/c1-12-8(13)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3,(H,12,13)

InChI Key

YYPDETPSKQJSOB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1F)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,4-difluoro-5-aminobenzoic acid (1.73 g, 10.0 mmol) in DMF (40 mL) were successively added EDCI (1.62 g, 12.0 mmol), HOBt (2.30 g, 12.0 mmol) and methylamine (6.0 mL, 12.0 mmol, 2 M in MeOH) in that order at RT. After stirring for 2 h, the reaction mixture was diluted with ethyl acetate (100 mL) and washed with water (100 mL). The aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layer was washed with NaHCO3 (3×50 mL) followed by 10% LiCl (50 mL). The organic layer was dried, filtered and concentrated to afford 5-amino-2,4-difluoro-N-methylbenzamide (0.76 g, 41%) as a light brownish solid. MS (M+H)+=187. It was used without further purification (>92% pure by HPLC).
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step Two
Name
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

5-amino-2,4-difluoro-benzoic acid (6 g, 34.6 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (13.3 g, 69.3 mmol) and 1-hydroxybenzotriazole (9.3 g, 69.3 mmol) was stirred in THF (100 ml). Diisopropylethylamine (7.2 ml, 41.5 mmol) and methylhydroxyamine hydrochloride (4.3 g, 51.9 mmol) were added thereto, and the solution was stirred for 5 hours. The resulting solution was extracted with ethylacetate and washed with salt solution. The resulting residue was recrystallized with diethylether to obtain the title compound 5 g (yield: 71%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Two
Yield
71%

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